molecular formula C17H19N3O3S B6505465 N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}-4-methylthiophene-2-carboxamide CAS No. 1421523-44-5

N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}-4-methylthiophene-2-carboxamide

Cat. No. B6505465
CAS RN: 1421523-44-5
M. Wt: 345.4 g/mol
InChI Key: HVBRHQGKRRFTPX-UHFFFAOYSA-N
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Description

The compound “N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}-4-methylthiophene-2-carboxamide” is a complex organic molecule that contains several different functional groups and heterocyclic rings, including a furan ring, a pyrazole ring, and a thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of heterocyclic rings and functional groups would likely make the compound polar and could influence its solubility, boiling point, melting point, and other physical properties .

Mechanism of Action

Mode of Action

The exact nature of these interactions and the resulting changes would require further investigation .

Biochemical Pathways

For instance, furan derivatives have been involved in thermal disproportionation of alkaline salts of aromatic carboxylates . .

Pharmacokinetics

Similar compounds have been found to have properties comparable to their terephthalate analogues . These properties could potentially impact the bioavailability of the compound, but further studies are needed to confirm this.

Result of Action

For instance, furan derivatives have been involved in the formation of symmetrical aromatic dicarboxylate and the unsubstituted aromatic compound

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the presence of certain enzymes or other molecules could affect how the compound interacts with its targets. Additionally, factors such as pH, temperature, and the presence of other compounds could potentially affect the stability of the compound . .

properties

IUPAC Name

N-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-12-8-16(24-11-12)17(21)18-10-13-9-14(15-4-3-6-23-15)20(19-13)5-7-22-2/h3-4,6,8-9,11H,5,7,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBRHQGKRRFTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2=NN(C(=C2)C3=CC=CO3)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}-4-methylthiophene-2-carboxamide

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